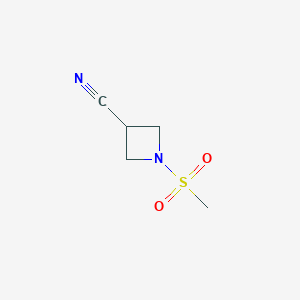

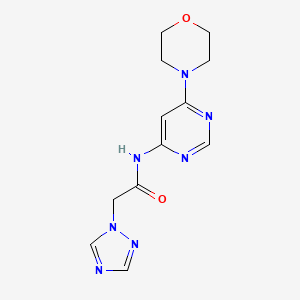

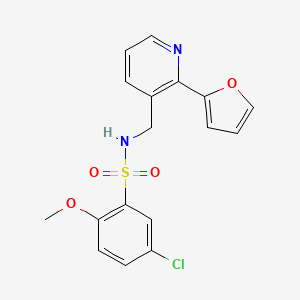

1-Methanesulfonylazetidine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Formation of Carbanions Derivatives

Research indicates that sulfonyl groups activate C-acids, facilitating the formation of carbanions in the presence of organic bases in solvents like acetonitrile and tetrahydrofuran. This activation property is critical for synthesizing various organic compounds and intermediates in chemical research (Binkowska & Jarczewski, 2008).

Complex Formation with Acetonitrile

Studies on methanesulfonic acid and its interactions with acetonitrile reveal the formation of molecular complexes, which are essential for understanding solvation dynamics and designing solvents for specific chemical reactions (Kislina et al., 2004).

Radical Acylation Reactions

The thermal decomposition of methanesulfonyl radical to facilitate tin-free radical acylation reactions highlights the utility of sulfonyl compounds in synthesizing acylated products, which have numerous applications in organic synthesis and pharmaceutical research (Kim et al., 2001).

Methanesulfonic Acid in Chemical Synthesis

The direct conversion of methane to methanesulfonic acid represents a significant industrial application, providing a selective route to produce an important chemical feedstock. This process exemplifies the potential of methane functionalization, opening avenues for utilizing methane in synthesizing valuable chemicals (Díaz-Urrutia & Ott, 2019).

Synthesis from Carbon Dioxide

The transformation of carbon dioxide into methanesulfonyl carbonates and subsequently into various compounds such as carbonates, thiocarbonates, and carbamates, underscores the role of sulfonyl compounds in carbon dioxide utilization and the synthesis of environmentally benign chemicals (Bratt & Taylor, 2003).

Orientations Futures

Propriétés

IUPAC Name |

1-methylsulfonylazetidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-10(8,9)7-3-5(2-6)4-7/h5H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZKRAPDEPOBAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonylazetidine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

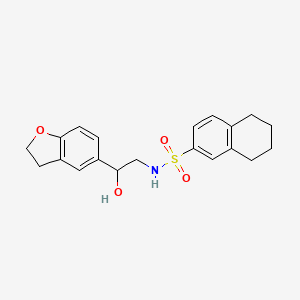

![5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2759247.png)

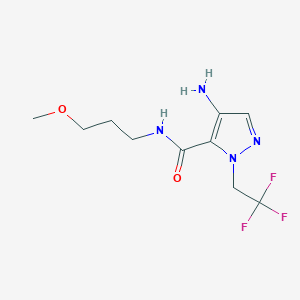

![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)

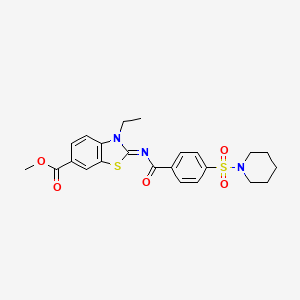

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2759252.png)

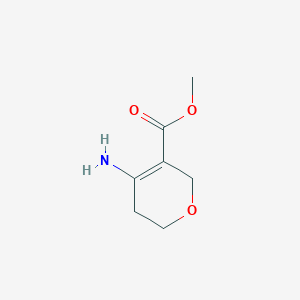

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)